N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]BENZAMIDE
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-[(3-chlorobenzenesulfonamido)methyl]benzamide is a synthetic benzamide derivative featuring a benzodioxol moiety attached to the amide nitrogen and a 3-chlorobenzenesulfonamido group at the para position of the benzamide core. This compound is structurally characterized by:
- Sulfonamido linker: The 3-chlorobenzenesulfonamido group introduces a sulfonamide bridge, a common motif in enzyme inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions .
- Chloro substituent: The 3-chloro group on the benzene ring may enhance lipophilicity and influence binding via halogen bonding or steric effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c22-16-2-1-3-18(10-16)30(26,27)23-12-14-4-6-15(7-5-14)21(25)24-17-8-9-19-20(11-17)29-13-28-19/h1-11,23H,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVSYVNHXFQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the chlorobenzenesulfonamide group. The final step involves the formation of the amide bond.
Preparation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Chlorobenzenesulfonamide Group:
Formation of Amide Bond: The final step involves the reaction of the benzodioxole derivative with the chlorobenzenesulfonamide derivative under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinones, while reduction could yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies of enzyme inhibition or as a probe for biological pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Compounds with sulfonamido groups (e.g., 162) exhibit dual inhibition of 5-LOX and mPGES-1, critical in inflammation . The target compound’s chloro substituent may improve binding affinity compared to biphenyl analogs due to halogen bonding.
- Metabolic Stability : The benzamide group in the target compound likely offers greater stability than the ester in compound 108 or the acid in 162, which may undergo hydrolysis in vivo .
Docking and Binding Interactions (Inferred)
While direct docking data for the target compound are absent, Glide docking studies (Evidences 3–5) highlight the importance of hydrophobic enclosure and hydrogen bonding in sulfonamido-containing ligands. Key inferences:
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[(3-chlorobenzenesulfonamido)methyl]benzamide is a synthetic compound that incorporates a benzodioxole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight : 357.83 g/mol
The benzodioxole structure is crucial for the biological activity of this compound. Research indicates that derivatives of benzodioxole exhibit significant interactions with various biological targets, including enzymes and receptors involved in metabolic processes and cellular signaling pathways.
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Alpha-Amylase Inhibition :
- Compounds with similar structures have been shown to inhibit alpha-amylase, an enzyme that plays a key role in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making these compounds potential candidates for antidiabetic therapies. For instance, related benzodioxole derivatives demonstrated IC50 values ranging from 0.68 to 2.57 µM against alpha-amylase .
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Anticancer Activity :
- The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds exhibit significant activity against cancer cells with IC50 values ranging from 26 to 65 µM . The mechanism may involve the induction of apoptosis and interference with cell cycle progression.
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Neuroprotective Effects :
- The benzodioxole core has been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This effect may be mediated through modulation of ion channels such as TRPM8, which are involved in pain sensation and inflammation.
Antidiabetic Potential
A study focused on the antidiabetic effects of benzodioxole derivatives, including this compound, demonstrated significant reductions in blood glucose levels in streptozotocin-induced diabetic mice models. The compound was administered at various doses, leading to a decrease in blood glucose from 252.2 mg/dL to 173.8 mg/dL compared to control groups .
Cytotoxicity Assessment
Cytotoxicity assays were performed using MTS assays across different cancer cell lines and normal cell lines. The results indicated that while the compound exhibited potent anticancer activity, it maintained a high safety profile with IC50 values greater than 150 µM against normal cells . This selectivity is critical for developing therapeutic agents that minimize side effects.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Benzodioxole | Alpha-amylase Inhibitor | 0.85 |
| Compound B | Benzodioxole | Anticancer | 26-65 |
| Compound C | Benzodioxole | Neuroprotective | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
